molecular formula C11H13FO3 B3106739 3-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid CAS No. 1600389-25-0

3-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

Cat. No. B3106739
CAS RN: 1600389-25-0
M. Wt: 212.22 g/mol
InChI Key: GXYZPYWEIIGXBP-UHFFFAOYSA-N
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Description

“3-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid” is a chemical compound. It is related to 2-Fluoro-4-methoxybenzaldehyde and 2-Fluoro-4-methoxyphenylboronic acid , which are fluorinated aromatic compounds . These compounds are used in various chemical reactions to produce other compounds .

Scientific Research Applications

Chemical Reactivity and Synthesis Techniques

Research on compounds structurally related to 3-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has focused on understanding their chemical reactivity and developing efficient synthesis methods. For example, studies have explored the one-electron oxidation of methoxyphenyl-propanoic acids, revealing insights into the radical cations' formation and their subsequent reactions, such as decarboxylation and fragmentation, which are influenced by structural effects and pH levels (Bietti & Capone, 2008). Additionally, research into the synthesis and reactions of hydroxy-oxo-methoxyphenyl-butenic acid esters has led to the development of novel compounds through reactions with various agents, showcasing the potential for creating diverse chemical entities with unique properties (Pimenova et al., 2003).

Fluorinated Compound Synthesis

The synthesis of fluorinated heterocyclic compounds has been enhanced by using 2-fluoroacrylic building blocks, demonstrating the versatility of such precursors in creating fluorine-containing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This approach highlights the significance of fluorinated compounds in medicinal chemistry and material science due to their unique reactivity and properties (Shi et al., 1996).

Advanced Material Synthesis

Research on 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole illustrates the intricate synthesis processes involved in creating advanced materials, potentially for agricultural or pharmaceutical applications. The multi-step synthesis process involves the transformation of anisole derivatives through various chemical reactions, culminating in the production of a compound with potential utility as an intermediate in the synthesis of herbicides (Yu, 2002).

Molecular Docking and Biological Studies

Studies on β-hydroxy-β-arylpropanoic acids, structurally similar to nonsteroidal anti-inflammatory drugs (NSAIDs), have explored their synthesis, anti-inflammatory activity, and molecular docking to identify potential COX-2 inhibitors. These compounds, including various diastereomeric hydroxy-arylpropanoic acids, have shown significant anti-inflammatory activity, comparable to ibuprofen, without causing significant gastric lesions, indicating their potential as safer NSAID alternatives (Dilber et al., 2008).

Mechanism of Action

The mechanism of action for “3-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid” is not available in the retrieved papers .

Future Directions

The future directions for the study and application of “3-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid” are not available in the retrieved papers .

properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-9(15-2)6-10(8)12/h3-4,6-7H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYZPYWEIIGXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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